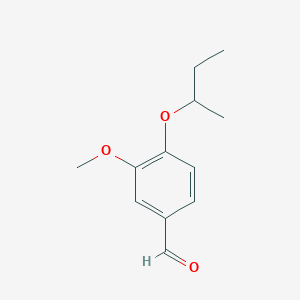

4-(3-氟苯基)-4-氧代丁腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

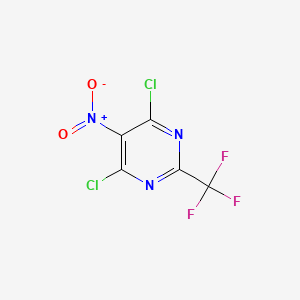

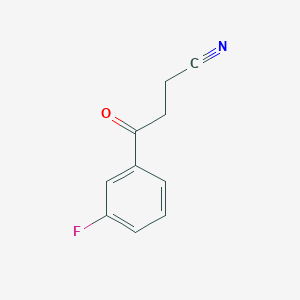

The compound 4-(3-Fluorophenyl)-4-oxobutyronitrile is a chemical of interest in the field of organic and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into closely related compounds and their applications, which can be extrapolated to understand the potential characteristics and uses of 4-(3-Fluorophenyl)-4-oxobutyronitrile.

Synthesis Analysis

The synthesis of related fluorinated compounds is of significant interest due to their applications in neuroimaging and medicinal chemistry. For instance, the paper titled "3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies" discusses the synthesis of a fluorinated analogue of DASB, a compound used for imaging the serotonin transporter . The synthesis involves the use of p-[18F]fluorobenzyl iodide, indicating that fluorinated aromatic compounds can be synthesized using halogenated intermediates, which could be a potential method for synthesizing 4-(3-Fluorophenyl)-4-oxobutyronitrile as well.

Molecular Structure Analysis

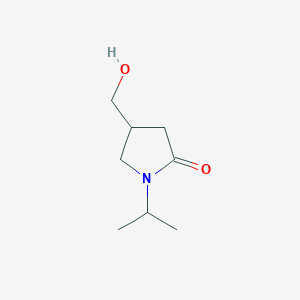

The molecular structure of fluorinated compounds is crucial for their biological activity. In the case of the fluorobenzyl analogue of DASB, the presence of the fluorine atom is likely to influence its binding affinity and selectivity towards the serotonin transporter . Similarly, the molecular structure of 4-(3-Fluorophenyl)-4-oxobutyronitrile, particularly the fluorine substituent, would play a significant role in its chemical reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Fluorinated compounds are known to participate in various chemical reactions, often exhibiting unique reactivity due to the electronegative fluorine atom. The synthesis of fluorinated analogues, as described in the first paper, involves nucleophilic aromatic substitution facilitated by the fluorine atom . This suggests that 4-(3-Fluorophenyl)-4-oxobutyronitrile could also undergo similar reactions, making it a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. For example, the complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions exhibit distinct thermal and magnetic properties, as described in the second paper . These properties are characterized using techniques such as FT-IR, TG, DTG, DSC, and magnetic measurements. Although 4-(3-Fluorophenyl)-4-oxobutyronitrile is not directly studied in the provided papers, it can be inferred that its physical and chemical properties would also be significantly impacted by the fluorine atom, potentially affecting its solubility, stability, and reactivity.

科学研究应用

合成和抗氧化活性

4-(3-氟苯基)-4-氧代丁腈已被用于合成各种噻唑烷-4-酮衍生物。在一项研究中,4-氟苯甲醛与氯乙腈和丙烯腈反应,产生了具有有望抗氧化活性的化合物 (El Nezhawy et al., 2009)。

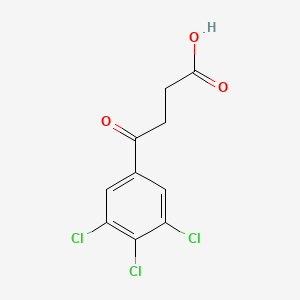

与过渡金属的络合物形成

研究已探索使用4-(3-氟苯基)-4-氧代丁腈衍生物形成与各种金属的络合物。这些络合物已经通过其热性和磁性能进行表征,为材料科学和化学中的潜在应用提供了见解 (Ferenc et al., 2017)。

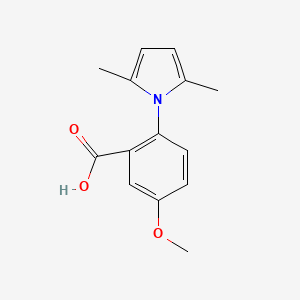

制药中间体

这种化合物已被用作制药中间体。例如,它作为非甾体抗炎和镇痛材料制造中的关键中间体 (Qiu et al., 2009)。

Met激酶抑制剂

4-(3-氟苯基)-4-氧代丁腈的衍生物已被确认为Met激酶的有效和选择性抑制剂,在癌症治疗和其他治疗应用中显示出重要潜力 (Schroeder et al., 2009)。

神经保护剂

在神经学领域,某些衍生物已被合成为强效的吲哚酮-3-羟化酶抑制剂,表明其作为神经保护剂的潜在用途 (Drysdale et al., 2000)。

荧光和光物理应用

另一个应用领域是荧光和光物理学,衍生物已被研究其光谱行为和在有机发光二极管中的潜在用途 (Pannipara et al., 2015)。

安全和危害

未来方向

属性

IUPAC Name |

4-(3-fluorophenyl)-4-oxobutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVQQVZXSUCOFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617178 |

Source

|

| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Fluorophenyl)-4-oxobutyronitrile | |

CAS RN |

298690-71-8 |

Source

|

| Record name | 4-(3-Fluorophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)